3-アミノ-5-フルオロピリジン-2-オール

説明

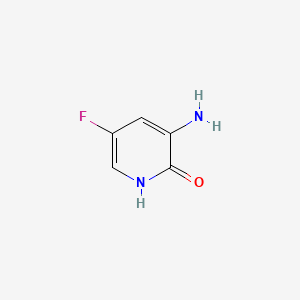

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O. This compound is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a hydroxyl group at the second position of the pyridine ring. It is a white crystalline solid that is soluble in water and common organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

科学的研究の応用

Chemistry

3-Amino-5-fluoropyridin-2-ol serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various synthetic pathways to create derivatives with enhanced properties. For example, it can be used to synthesize:

- Antimicrobial agents : Modifications of this compound have shown improved activity against various bacterial strains.

- Pharmaceutical intermediates : Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) in drug development.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it suitable for studying enzyme inhibition and other biological processes:

- Enzyme Inhibition : It has been shown to inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. This inhibition can lead to reduced amyloid-beta plaque formation, highlighting its potential therapeutic role in neurodegenerative disorders .

Medicine

The medicinal applications of 3-Amino-5-fluoropyridin-2-ol are particularly noteworthy:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives demonstrated promising results in preclinical models for various cancers.

- Antimicrobial Properties : Studies have shown that modifications of this compound can enhance its antibacterial efficacy significantly. One derivative exhibited an eight-fold stronger inhibitory effect against gram-positive bacteria compared to linezolid, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Linezolid | 2.0 | Standard |

| Derivative 7j | 0.25 | Superior |

Industry

In industrial applications, 3-Amino-5-fluoropyridin-2-ol is utilized in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds makes it valuable for manufacturers seeking efficient production methods.

Case Study 1: Enzyme Inhibition in Alzheimer's Disease

Research has established that derivatives of 3-Amino-5-fluoropyridin-2-ol can inhibit BACE1 activity effectively. This inhibition is crucial for reducing amyloid-beta levels associated with Alzheimer's disease, demonstrating the compound's potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Antibacterial Activity

A study synthesized a series of derivatives based on this compound and evaluated their antibacterial activity against pathogens. The results indicated that specific modifications led to improved efficacy and reduced cytotoxicity compared to standard antibiotics.

作用機序

Mode of Action

Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . More research is needed to elucidate the specific biochemical pathways influenced by this compound.

準備方法

The synthesis of 3-Amino-5-fluoropyridin-2-ol can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent reactions can introduce the amino and hydroxyl groups at the desired positions.

Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the fluorine atom into the pyridine ring . These methods are efficient and can be scaled up for large-scale production.

化学反応の分析

3-Amino-5-fluoropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide . Major products formed from these reactions include various substituted pyridine derivatives.

類似化合物との比較

3-Amino-5-fluoropyridin-2-ol can be compared with other fluorinated pyridine derivatives, such as:

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

What sets 3-Amino-5-fluoropyridin-2-ol apart is the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile intermediate in organic synthesis .

生物活性

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Amino-5-fluoropyridin-2-ol has the following chemical structure:

- Molecular Formula : CHFNO

- CAS Number : 1257069-38-7

The compound features an amino group at the 3-position, a hydroxyl group at the 2-position, and a fluorine atom at the 5-position of the pyridine ring. This unique arrangement contributes to its distinct chemical and biological properties.

Target Sites

Fluoropyridines, including 3-amino-5-fluoropyridin-2-ol, are known to interact with various biological targets due to the electron-withdrawing nature of the fluorine atom. This property enhances their ability to participate in biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant inhibitory effects against certain bacterial strains, likely through disruption of bacterial cell wall synthesis or function.

- Anticancer Properties : Research suggests potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Activity

Recent studies highlight the compound's effectiveness against various bacterial strains. For instance, a derivative of 3-amino-5-fluoropyridin-2-ol demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Amino-5-fluoropyridin-2-ol | 0.25 - 4 | S. aureus, S. pneumoniae |

| Linezolid | 2 | S. aureus |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of signaling pathways related to cell survival .

Case Studies

-

Antibacterial Evaluation :

A recent study synthesized various derivatives of 3-amino-5-fluoropyridin-2-ol and tested their antibacterial activity. The most potent derivative exhibited an MIC significantly lower than that of linezolid, indicating its potential as a novel antibacterial agent . -

Cytotoxicity Assessment :

In cytotoxicity tests using HeLa cells, it was observed that the compound's cytotoxic effects were dose-dependent, with significant toxicity appearing only at concentrations much higher than its MICs. This suggests a favorable safety profile for therapeutic applications .

特性

IUPAC Name |

3-amino-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMZQYAQKSDACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682473 | |

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-85-6 | |

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。